2-(2-methoxyphenoxy)-N-(2-oxoindolin-5-yl)acetamide
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Overview
Description
2-(2-methoxyphenoxy)-N-(2-oxoindolin-5-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a methoxyphenoxy group and an oxoindolinyl group attached to an acetamide backbone. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-(2-oxoindolin-5-yl)acetamide typically involves the following steps:
Formation of the Methoxyphenoxy Intermediate: This can be achieved by reacting 2-methoxyphenol with an appropriate halogenated acetic acid derivative under basic conditions.
Coupling with Oxoindolinyl Derivative: The intermediate is then coupled with an oxoindolinyl derivative, such as 2-oxoindoline, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include:
Optimization of Temperature and Solvent: Using solvents like dichloromethane or dimethylformamide (DMF) and controlling the reaction temperature.
Purification Techniques: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenoxy)-N-(2-oxoindolin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxo group in the indolinyl moiety can be reduced to form a hydroxyl group.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Conditions may involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed
Oxidation: Formation of 2-(2-hydroxyphenoxy)-N-(2-oxoindolin-5-yl)acetamide.
Reduction: Formation of 2-(2-methoxyphenoxy)-N-(2-hydroxyindolin-5-yl)acetamide.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-(2-oxoindolin-5-yl)acetamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Pathways Involved: The exact pathways would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-hydroxyphenoxy)-N-(2-oxoindolin-5-yl)acetamide
- 2-(2-methoxyphenoxy)-N-(2-hydroxyindolin-5-yl)acetamide
- 2-(2-methoxyphenoxy)-N-(2-oxoindolin-3-yl)acetamide
Uniqueness
2-(2-methoxyphenoxy)-N-(2-oxoindolin-5-yl)acetamide is unique due to the specific arrangement of its functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-22-14-4-2-3-5-15(14)23-10-17(21)18-12-6-7-13-11(8-12)9-16(20)19-13/h2-8H,9-10H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEOLJYFMWYVHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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